4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Overview
Description
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is an organic compound with the molecular formula C13H8ClF3O3S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a benzenesulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries .
Mechanism of Action
Target of Action
The primary targets of the compound 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride are thiophenes and pyrroles . These are heterocyclic compounds that play a significant role in various biochemical processes.
Mode of Action
This compound interacts with its targets through a process known as palladium-catalyzed desulfitative arylation . This reaction involves the replacement of a sulfur atom in the target molecule with an aryl group from the this compound, resulting in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Biochemical Pathways
The interaction of this compound with thiophenes and pyrroles affects the biochemical pathways involving these compounds . The arylation of these targets can lead to changes in their chemical properties and functions, potentially influencing downstream biochemical processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modification of thiophenes and pyrroles . By arylating these compounds, it can alter their chemical structure and potentially influence their role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(trifluoromethyl)phenol+benzenesulfonyl chloride→4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like K2CO3 or NaOH.
Major Products
Sulfonamides: Formed from the reaction with amines.
Vinyl Sulfones: Formed in coupling reactions with alkenes.
Scientific Research Applications
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Used in the development of herbicides and pesticides.
Materials Science: Employed in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl Chloride: Lacks the phenoxy group, making it less versatile in certain synthetic applications.
4-(trifluoromethyl)phenylsulfonyl Chloride: Similar structure but different reactivity due to the absence of the phenoxy linkage.
Uniqueness
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in complex organic syntheses .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(15,16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMBCGXOCMXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391481 | |
Record name | 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214353-91-0 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214353-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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